molecular formula C16H20N4O B12232884 4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12232884
M. Wt: 284.36 g/mol
InChI Key: MCYVXJONIMWYQD-UHFFFAOYSA-N
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Description

4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-methoxypyrimidine with 4-(2-methylphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used.

Scientific Research Applications

4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of neurodegenerative diseases like Alzheimer’s disease. The compound may also interact with other molecular pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific structural configuration, which imparts distinct biological activities. Its methoxy group and the 2-methylphenyl substituent on the piperazine ring contribute to its potency and selectivity as an acetylcholinesterase inhibitor .

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

4-methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H20N4O/c1-13-5-3-4-6-14(13)19-7-9-20(10-8-19)15-11-16(21-2)18-12-17-15/h3-6,11-12H,7-10H2,1-2H3

InChI Key

MCYVXJONIMWYQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)OC

Origin of Product

United States

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